4-Thiazoline, 4-(4-methylthiophenyl)-5-phenyl-2-phenylimino-
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Overview
Description
4-Thiazoline, 4-(4-methylthiophenyl)-5-phenyl-2-phenylimino- is a heterocyclic compound that features a thiazoline ring.
Preparation Methods
The synthesis of 4-Thiazoline, 4-(4-methylthiophenyl)-5-phenyl-2-phenylimino- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones or α-haloesters in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Thiazoline, 4-(4-methylthiophenyl)-5-phenyl-2-phenylimino- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Thiazoline, 4-(4-methylthiophenyl)-5-phenyl-2-phenylimino- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Thiazoline, 4-(4-methylthiophenyl)-5-phenyl-2-phenylimino- can be compared with other thiazoline derivatives, such as:
2-Amino-2-thiazoline: Known for its use in the synthesis of pharmaceuticals.
2-Acetyl-2-thiazoline: Used as a flavoring agent due to its nutty aroma.
2-Thiazoline-2-thiol: Exhibits strong chelating properties and is used in metal ion detection.
The uniqueness of 4-Thiazoline, 4-(4-methylthiophenyl)-5-phenyl-2-phenylimino- lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H18N2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)-N,5-diphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H18N2S2/c1-25-19-14-12-16(13-15-19)20-21(17-8-4-2-5-9-17)26-22(24-20)23-18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24) |
InChI Key |
YUTDMORABWYZMI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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